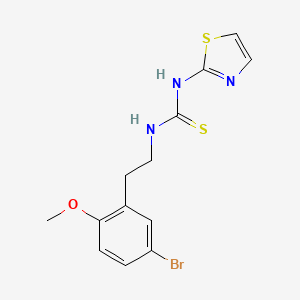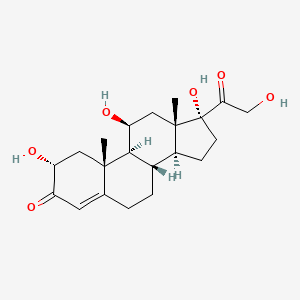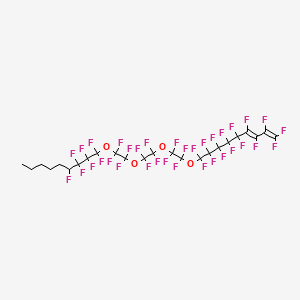
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene: is a fluorinated organic compound with the chemical formula C24H12F34O4 . This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diene structure. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Fluorination: Introduction of fluorine atoms using reagents such as or like .
Formation of Diene Structure: This step involves the formation of the diene structure through or .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Controlled addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Systems: Use of continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as or .
Reduction: Reaction with reducing agents like or .
Substitution: Halogenation or other substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted under controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.
Industry: Utilized in the production of high-performance materials, such as and .
Mechanism of Action
The mechanism of action of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene involves its interaction with molecular targets and pathways. The high fluorine content allows it to:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Alter Membrane Properties: Incorporate into cell membranes, affecting their fluidity and permeability.
Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene can be compared with other similar compounds, such as:
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with different applications and properties.
Polytetrafluoroethylene (PTFE): A widely used fluoropolymer with distinct physical and chemical characteristics.
Hexafluoropropylene (HFP): A fluorinated monomer used in the production of fluoropolymers.
Uniqueness
The uniqueness of this compound lies in its specific structure and high fluorine content, which confer unique reactivity and stability. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
84029-54-9 |
|---|---|
Molecular Formula |
C24H12F34O4 |
Molecular Weight |
1010.3 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4,5,5,6,6,7,7,8,8,9,9-pentadecafluoro-9-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4-heptafluorononoxy)ethoxy]ethoxy]ethoxy]nona-1,3-diene |
InChI |
InChI=1S/C24H12F34O4/c1-2-3-4-5-6(25)11(31,32)14(37,38)17(43,44)59-19(47,48)21(51,52)61-23(55,56)24(57,58)62-22(53,54)20(49,50)60-18(45,46)16(41,42)15(39,40)13(35,36)12(33,34)9(28)7(26)8(27)10(29)30/h6H,2-5H2,1H3/b9-7+ |
InChI Key |
HFBWKQAPVODCQP-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(/C(=C(/C(=C(F)F)F)\F)/F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(C(=C(C(=C(F)F)F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



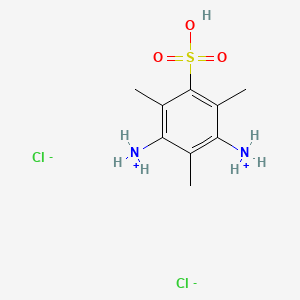
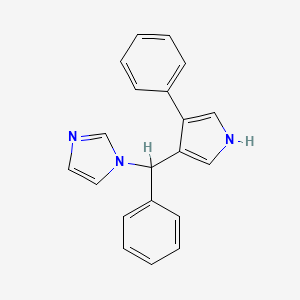

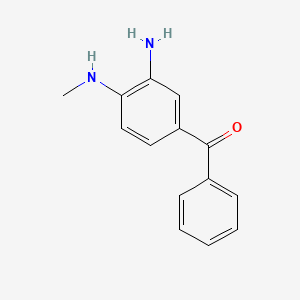
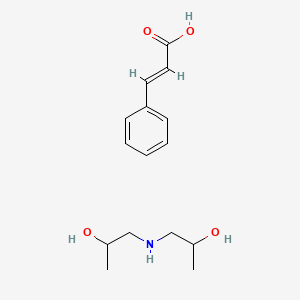
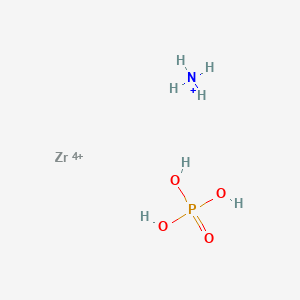
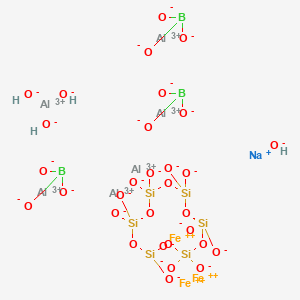
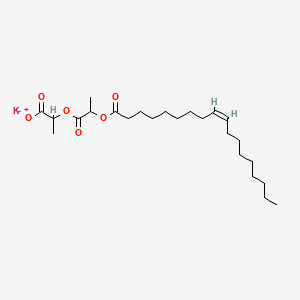

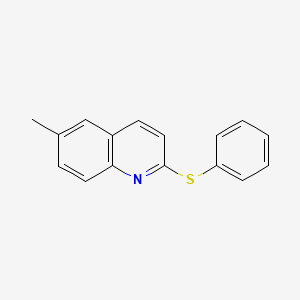
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
